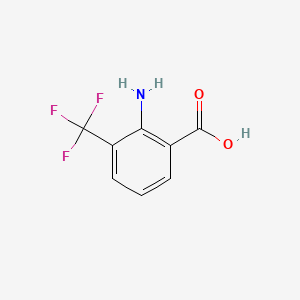

2-Amino-3-(trifluoromethyl)benzoic acid

描述

Overview of Trifluoromethylated Aromatic Carboxylic Acids in Organic Synthesis

Trifluoromethylated aromatic carboxylic acids represent a pivotal class of compounds in modern organic synthesis. The incorporation of a trifluoromethyl (-CF₃) group into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. mdpi.com This group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.com

In the context of drug design, the -CF₃ group can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and increase its resistance to metabolic degradation, thereby prolonging its therapeutic effect. mdpi.com The synthesis of aromatic compounds bearing trifluoromethyl groups is a significant area of research, with various methods developed for their preparation. mdpi.com These methods include the trifluoromethylation of aromatic precursors and the conversion of carboxylic acids into trifluoromethyl groups. The versatility of trifluoromethylated aromatic building blocks makes them indispensable in the development of new pharmaceuticals and advanced organic materials. mdpi.com

Significance of Amino-Substituted Benzoic Acid Scaffolds in Chemical Science

Amino-substituted benzoic acids, such as anthranilic acid and its isomers, are fundamental scaffolds in chemical science. nih.govnih.gov These structures are prevalent in a wide array of natural products and synthetic compounds with diverse biological activities. The presence of both an amino group and a carboxylic acid group allows for a variety of chemical transformations, making them ideal starting materials for the synthesis of heterocyclic compounds, polymers, and dyes. nih.gov

In medicinal chemistry, the aminobenzoic acid framework is a key component in numerous therapeutic agents. nih.gov For instance, derivatives of anthranilic acid are known to exhibit anti-inflammatory, antimicrobial, antiviral, and even anticancer properties. nih.govmdpi.com The ability of this scaffold to participate in various biological interactions has led to its incorporation into drugs targeting a wide range of diseases. The structural versatility of aminobenzoic acids allows for fine-tuning of their pharmacological profiles through substitution on the aromatic ring, making them a cornerstone in the drug discovery process. nih.gov

Current Research Landscape and Future Directions for 2-Amino-3-(trifluoromethyl)benzoic Acid

While the parent scaffolds of trifluoromethylated aromatic compounds and aminobenzoic acids are extensively studied, the specific compound this compound is primarily utilized as a specialized building block in the synthesis of more complex molecules. guidechem.com Its potential biological activities, such as anti-inflammatory and anti-cancer properties, are an area of ongoing investigation. guidechem.com

Current research efforts are likely focused on leveraging the unique properties conferred by both the amino and trifluoromethyl groups. The strategic placement of the trifluoromethyl group adjacent to the amino group can influence the molecule's conformational preferences and electronic properties, which can be exploited in the design of targeted therapies. For instance, derivatives of trifluorinated anthranilic acid have been used to synthesize novel complexes with potential cytotoxic effects on cancer cells. mdpi.com

Future research will likely continue to explore the derivatization of this compound to create libraries of novel compounds for biological screening. The development of more efficient synthetic routes to this and related compounds will also be a key area of focus. As our understanding of structure-activity relationships deepens, it is anticipated that this compound will find broader applications in medicinal chemistry, materials science, and agrochemical research. The exploration of its potential in developing new polymers with enhanced thermal and chemical resistance is another promising avenue. chemimpex.com

Table 1: Physicochemical Properties of Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Aminobenzoic acid | 118-92-3 | C₇H₇NO₂ | 137.14 | 146-148 |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | 190.12 | 107-109 |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 |

| This compound | 313-12-2 | C₈H₆F₃NO₂ | 205.13 | 157-160 |

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVJVQEDSDPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345454 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-12-2 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 3 Trifluoromethyl Benzoic Acid

Established Synthetic Routes for 2-Amino-3-(trifluoromethyl)benzoic Acid

Established methods for synthesizing this compound often involve the direct trifluoromethylation of a pre-existing anthranilic acid derivative. These routes are advantageous as they utilize readily available starting materials.

Trifluoromethylation of Anthranilic Acid Derivatives

A primary strategy involves the introduction of a trifluoromethyl group onto the aromatic ring of an anthranilic acid derivative. This can be accomplished through methods that typically involve organometallic reagents or radical-based reactions on a halogenated precursor.

Copper-catalyzed trifluoromethylation is a prominent method for forming carbon-CF₃ bonds. This reaction typically involves an aryl halide, such as an iodo-anthranilic acid derivative, which reacts with a trifluoromethylcopper (CuCF₃) species. nih.gov This key intermediate can be generated in situ from various trifluoromethyl sources.

The general mechanism proceeds via the oxidative addition of the aryl iodide to the CuCF₃ complex, followed by reductive elimination to yield the trifluoromethylated product. nih.gov Reagents like potassium trifluoroacetate (CF₃CO₂K) can serve as an economical source of the CF₃ group, which, upon heating, undergoes decarboxylation to form the active copper-trifluoromethyl intermediate. beilstein-journals.org

Table 1: Trifluoromethylation via Copper Complexes

| Reagent/Catalyst System | Substrate Example | Key Features |

|---|---|---|

| CuI / 1,10-Phenanthroline | 2-Iodoanthranilic Acid Derivative | Utilizes a stable ligand to facilitate the reaction. |

| CuCF₃ (pre-formed or in situ) | 2-Iodoanthranilic Acid Derivative | Direct use of the key trifluoromethylating species. nih.gov |

Another approach involves the use of trifluoromethyl iodide (CF₃I) as a source for the trifluoromethyl radical (•CF₃). beijingyuji.com This radical can then be coupled with an aryl derivative. In this context, an arylboronic acid derivative of anthranilic acid can be a suitable substrate.

The reaction is often facilitated by photoredox catalysis in conjunction with a copper catalyst. Visible light initiates the formation of the •CF₃ radical from CF₃I, which then participates in a catalytic cycle with the copper complex and the arylboronic acid to form the desired product. beijingyuji.com This method operates under mild conditions and benefits from the low cost of CF₃I as a radical source. beijingyuji.com

Table 2: Trifluoromethylation using CF₃I

| Reagent/Catalyst System | Substrate Example | Reaction Type | Key Conditions |

|---|

Alternative Synthetic Approaches for Trifluoromethylated Benzoic Acids

Alternative routes, often employed in industrial-scale production, build the trifluoromethylbenzoic acid structure from simpler precursors through a sequence of halogenation and fluorination steps. These methods are not specific to the 2-amino derivative but are fundamental in creating the core o-trifluoromethylbenzoic acid structure, which can be later functionalized.

Acylation and Halogenation Processes

A common industrial synthesis for isomers of trifluoromethylbenzoic acid begins with the corresponding methylbenzoic acid (toluic acid). google.com The process involves converting the carboxylic acid to a more reactive acyl chloride, followed by the radical halogenation of the methyl group.

The synthesis typically follows these steps:

Acylation: The starting material, such as o-toluic acid, is reacted with an acylating agent like thionyl chloride (SOCl₂) to produce the corresponding o-methylbenzoyl chloride. google.com

Radical Chlorination: The methyl group of the benzoyl chloride is then subjected to exhaustive chlorination. This reaction is typically initiated by UV light and involves bubbling chlorine gas (Cl₂) through the substrate, converting the methyl group (-CH₃) into a trichloromethyl group (-CCl₃). google.comgoogle.com

Fluorination Reactions

The final key step in this alternative pathway is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction.

Fluorination: The trichloromethylbenzoyl chloride intermediate is treated with a fluorinating agent, most commonly anhydrous hydrogen fluoride (B91410) (HF). google.com This reaction exchanges the chlorine atoms for fluorine atoms to yield the trifluoromethylbenzoyl fluoride. google.com

Hydrolysis: The resulting acid fluoride is then hydrolyzed to afford the final trifluoromethylbenzoic acid product. google.comgoogle.com

This multi-step approach, while longer, is built upon robust and scalable chemical transformations, making it suitable for large-scale manufacturing. google.com

Table 3: Multi-Step Synthesis of o-Trifluoromethylbenzoic Acid

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Acylation | o-Toluic Acid | Thionyl Chloride (SOCl₂) | o-Methylbenzoyl chloride google.com |

| 2 | Halogenation | o-Methylbenzoyl chloride | Chlorine (Cl₂), UV light | o-Trichloromethylbenzoyl chloride google.com |

| 3 | Fluorination | o-Trichloromethylbenzoyl chloride | Anhydrous Hydrogen Fluoride (HF) | o-Trifluoromethylbenzoyl fluoride google.comgoogle.com |

Green Chemistry Approaches for Trifluoromethyl Group Introduction

Green chemistry principles are increasingly being integrated into the synthesis of fluorinated organic compounds to minimize environmental impact. This involves the use of safer reagents, more efficient reaction conditions, and innovative technologies.

The development of environmentally friendly trifluoromethylating agents is a key focus in green chemistry. Traditional reagents can be hazardous, but newer alternatives aim to be more sustainable. For instance, the use of trifluoroacetic acid (TFA) as a trifluoromethyl source is being explored in electrophotochemical approaches. This method offers a catalyst- and oxidant-free trifluoromethylation of (hetero)arenes, generating CF3 radicals through oxidative decarboxylation. nih.gov While not specifically detailed for this compound, this approach represents a greener alternative to traditional methods.

Another green strategy involves the use of PFAS-free reagents. A recently developed method utilizes cesium fluoride as the primary fluorine source to generate trifluoromethyl anions on demand within a modular flow platform. nih.gov This approach avoids the use of per- and polyfluoroalkyl substances (PFAS) and is presented as a more environmentally friendly route for synthesizing molecules containing trifluoromethyl groups attached to heteroatoms. nih.gov

The direct trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones has been achieved using trimethyl(trifluoromethyl)silane (TMSCF3) and trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgorgsyn.org This method is notable for its use of relatively inexpensive and widely available starting materials. orgsyn.org

Flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including improved safety, efficiency, and scalability. The use of microreactors allows for precise control over reaction parameters, which is particularly beneficial when handling hazardous reagents or highly reactive intermediates. acs.org

A modular flow platform has been developed for the synthesis of heteroatom-CF3 motifs, which streamlines the generation of reactive trifluoromethyl anions from readily available precursors and cesium fluoride. nih.govchemrxiv.orgresearchgate.net This system allows for the rapid and controlled synthesis of trifluoromethylated compounds, potentially applicable to the synthesis of this compound. nih.govchemrxiv.orgresearchgate.net Continuous-flow processing has also been successfully applied to the synthesis of trifluoromethylated N-fused heterocycles, demonstrating high yields and broad functional-group tolerance under mild conditions. acs.org These examples highlight the potential of flow chemistry to provide safer and more efficient routes to complex fluorinated molecules. acs.org

Electrochemical synthesis is emerging as a powerful green chemistry tool, as it often avoids the need for harsh chemical oxidants or reductants. Electrophotochemical methods have been developed for the trifluoromethylation of arenes using trifluoroacetic acid as the CF3 source. nih.gov This approach is notable for being selective, catalyst-free, and oxidant-free. nih.gov While a specific application to this compound has not been detailed, the general methodology holds promise for the greener synthesis of such compounds. The polymerization of anthranilic acid derivatives can also be achieved through electrochemical means, offering a high degree of control over the process. mdpi.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the trifluoromethylation of benzoic acids to aryl trifluoromethyl ketones using TMSCF3 and TFAA, mechanistic studies suggest the in situ formation of a mixed anhydride intermediate. organic-chemistry.orgorgsyn.org This intermediate then undergoes nucleophilic addition of the trifluoromethyl group. orgsyn.org

In the context of intramolecular C-H trifluoromethoxylation, mechanistic studies have revealed that the process can involve radical pathways for the O-trifluoromethylation step, followed by a heterolytic cleavage of the N–OCF3 bond and rapid recombination in the subsequent migration step. nih.govrsc.org While this is not a direct synthesis of the target compound, it provides insight into the types of mechanisms that can operate during the introduction of trifluoromethyl-containing groups onto aromatic rings.

Comparative Analysis of Synthetic Efficiency and Yields Across Different Methods

A direct comparative analysis of synthetic efficiency and yields for this compound is limited by the lack of specific published synthetic routes for this exact compound in the provided search results. However, data from closely related syntheses can offer some insights.

For instance, the synthesis of a related compound, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester, is reported to proceed with a 71% yield via the reaction of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid with methanol (B129727) and sulfuric acid. prepchem.com

The synthesis of 2-amino-3-fluorobenzoic acid, a structurally similar compound, has been described with yields of 84-96% for the final hydrolysis step from 7-fluoroisatin. orgsyn.org

Flow chemistry approaches for the synthesis of trifluoromethylated heterocycles have demonstrated high yields, often exceeding those of traditional batch methods. acs.org For example, a one-pot, continuous-flow synthesis of various trifluoromethylated heterocycles showed good to excellent isolated yields. acs.org

Below is a table summarizing the yields for the synthesis of related compounds, which can serve as a proxy for what might be achievable for this compound.

| Compound | Synthetic Method | Reagents | Yield (%) |

| 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester | Esterification | Methanol, Sulfuric Acid | 71 |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-pot, three-step synthesis | Bis(trichloromethyl) carbonate, Methylamine, NCS/NBS/NIS | 87-94 |

| 2-Amino-3-fluorobenzoic acid | Hydrolysis | 7-Fluoroisatin, NaOH, H2O2 | 84-96 |

| Trifluoromethylated imidazopyridine | Continuous-flow synthesis | TFAA, TEA | >99 |

This data suggests that high yields are attainable for the synthesis of substituted anthranilic acids and related trifluoromethylated compounds, particularly through optimized one-pot and continuous-flow methodologies.

Reactivity and Derivatization of 2 Amino 3 Trifluoromethyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amide bond formation, and conversion to more reactive acyl derivatives.

Esterification is the process of converting a carboxylic acid into an ester. This is a common transformation for 2-Amino-3-(trifluoromethyl)benzoic acid, often achieved through acid-catalyzed reaction with an alcohol.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the reaction of a similar compound, 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid, with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. prepchem.com This method is broadly applicable to aromatic carboxylic acids.

Modern esterification methods that operate under milder conditions are also applicable. Shiina esterification, for instance, uses an aromatic carboxylic acid anhydride (B1165640), like 4-trifluoromethylbenzoic anhydride (TFBA), as a dehydration agent in the presence of a Lewis acid catalyst. wikipedia.org This method allows for the synthesis of carboxylic esters from nearly equal amounts of carboxylic acids and alcohols. wikipedia.org

Another approach involves the use of orthoesters, such as triethyl orthoacetate (TEOA). Orthoesters can effectively esterify carboxylic acids under neutral conditions, which can be advantageous when acid-sensitive functional groups are present. nih.gov

Table 1: Selected Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Methyl Ester |

| Shiina Esterification | Alcohol, 4-Trifluoromethylbenzoic Anhydride (TFBA), Lewis Acid Catalyst | Varies | Corresponding Ester |

The carboxylic acid group can be converted into an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow.

Commonly, coupling reagents are used to facilitate amide bond formation. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl halide or an activated ester, which then readily reacts with the amine. nih.gov For instance, N-protected N-(α-aminoacyl)benzotriazoles have been used to acylate arenes, indicating their potential as activated intermediates for amide synthesis. mdpi.com

One-pot methods have also been developed where a carboxylic acid is converted to an intermediate thioester, which then reacts with an amine to form the amide bond. rsc.org Given the presence of a primary amine on the this compound molecule itself, intermolecular amide bond formation with an external amine would likely require N-protection of the starting material to prevent polymerization.

Carboxylic acids are precursors to several highly reactive acyl compounds, which are valuable intermediates in organic synthesis.

Acyl Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form an acyl chloride. libretexts.org This is a key transformation as acyl chlorides are significantly more reactive than the parent carboxylic acid. Standard reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org

Acyl Fluorides: Acyl fluorides are another class of acyl halides that are gaining attention. They are generally more stable to hydrolysis than acyl chlorides but still sufficiently reactive for acylation reactions. researchgate.netbeilstein-journals.orgsemanticscholar.org They can be synthesized from carboxylic acids using fluorinating agents like cyanuric fluoride (B91410) or tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH). semanticscholar.orgumich.eduresearchgate.net

Anhydrides: Carboxylic anhydrides can be formed from carboxylic acids, often via dehydration or reaction with an acyl chloride. In the context of Shiina esterification, a mixed anhydride is formed as a key intermediate when the carboxylic acid reacts with 4-trifluoromethylbenzoic anhydride. wikipedia.org

The conversion of carboxylic acids to aldehydes is a reductive process that typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride or ester, followed by reduction with a suitable hydride reagent.

Reactions at the Amino Group

The primary amino group (-NH₂) is nucleophilic and can participate in a range of reactions, including acylation and alkylation. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a nucleophile. chemguide.co.uk This allows it to attack electron-deficient centers. However, the reactivity of the amino group in this compound is influenced by the strongly electron-withdrawing -CF₃ group. This group decreases the electron density on the aromatic ring and, by extension, on the nitrogen atom. This effect reduces the basicity and nucleophilicity of the amino group compared to aniline (B41778) or anthranilic acid. mdpi.com The proximity of the electron-withdrawing group to the amino acid backbone is known to decrease the nucleophilicity of the amino group. mdpi.com Despite this reduced reactivity, the amine still participates in characteristic nucleophilic reactions.

Acylation: The primary amine readily undergoes acylation when treated with reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uk This reaction forms an N-acyl derivative (an amide). For example, reaction with acetyl chloride would yield N-acetyl-2-amino-3-(trifluoromethyl)benzoic acid. Due to the high reactivity of these acylating agents, the reaction typically proceeds readily despite the reduced nucleophilicity of the amine.

Alkylation: The amino group can also be alkylated by reaction with alkyl halides. chemguide.co.uk This reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide, displacing the halide ion. However, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the formation of tertiary amines and quaternary ammonium (B1175870) salts. chemguide.co.uk

More controlled and selective N-alkylation methods have been developed. Catalytic methods using alcohols as alkylating agents, often catalyzed by ruthenium or iron complexes, provide a more atom-economic and environmentally friendly alternative. rug.nlnih.gov These "borrowing hydrogen" methodologies allow for the direct N-alkylation of amino acids and their derivatives with high selectivity and retention of stereochemistry where applicable. rug.nl

Table 2: Representative Reactions at the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl Amide |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-Acyl Amide |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl Amine (mixture) |

Schiff Base Formation

Schiff bases, or azomethines, are compounds characterized by a carbon-nitrogen double bond (C=N). Their synthesis typically involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. sciencepublishinggroup.combepls.com In the case of this compound, the primary amino group (-NH₂) readily reacts with various aldehydes and ketones to form the corresponding Schiff bases. This reaction is a versatile method for introducing a wide range of substituents onto the molecule, thereby modifying its chemical and biological properties. sciencepublishinggroup.com

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration to yield the imine. The reaction is often catalyzed by an acid or a base, or simply by heat. rroij.com The resulting Schiff bases derived from this compound are often stable, crystalline solids. rroij.com These compounds are valuable intermediates in organic synthesis and have been investigated for various applications due to their biological activities. sciencepublishinggroup.comnih.gov The formation of metal complexes with these Schiff bases can further enhance their biological activity. eurjchem.comsemanticscholar.org

Table 1: Examples of Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Schiff Base Structure (General) |

|---|---|---|

| This compound | Salicylaldehyde | Aromatic ring with -COOH, -CF₃, and -N=CH-(C₆H₄)-OH substituents |

| This compound | 3-Ethoxy Salicylaldehyde | Aromatic ring with -COOH, -CF₃, and -N=CH-(C₆H₃)(OC₂H₅)-OH substituents |

Note: This table provides a generalized representation of the Schiff base structures.

Cyclization Reactions Leading to Heterocyclic Compounds

This compound, being a derivative of anthranilic acid, is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolinones. wikipedia.org Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological and pharmacological activities. rsc.orgnih.gov

The synthesis of quinazolinone derivatives from this compound can be achieved through several synthetic routes. A common method involves the reaction of the acid with an amine in the presence of a dehydrating agent or catalyst, such as phosphorus trichloride, to form a 2,3-disubstituted quinazolinone. nih.gov Another approach is the condensation with orthoesters and amines. researchgate.net These cyclization reactions lead to the formation of a new ring fused to the existing benzene (B151609) ring, incorporating the amino and carboxyl groups. The presence of the trifluoromethyl group on the benzene ring can significantly influence the properties and reactivity of the resulting heterocyclic system. researchgate.net The use of amino acids as starting materials for designing new quinazoline (B50416) compounds is also a subject of recent interest. nih.gov

Table 2: Examples of Heterocyclic Compounds from this compound

| Reaction Type | Reagents | Resulting Heterocycle |

|---|---|---|

| Condensation/Cyclization | Amine, Phosphorus trichloride | 2,3-disubstituted-8-(trifluoromethyl)quinazolin-4(3H)-one |

| Condensation | Orthoester, Amine | 3-substituted-8-(trifluoromethyl)quinazolin-4(3H)-one |

Reactions Involving the Trifluoromethyl Group

Influence on Electron Density and Reactivity of Aromatic Ring

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govwikipedia.org This strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached. vaia.comvaia.com The presence of the -CF₃ group in this compound deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions. vaia.com

This deactivation primarily affects the ortho and para positions relative to the trifluoromethyl group, making these positions less favorable for electrophilic attack. vaia.com Consequently, incoming electrophiles are directed to the meta position. vaia.com The electron-withdrawing nature of the -CF₃ group also increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid, as it stabilizes the resulting carboxylate anion. ontosight.aiquora.com The introduction of a -CF₃ group can also enhance the metabolic stability of a molecule by making the aromatic ring more resistant to oxidative degradation. mdpi.com

Role in Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). mdpi.com While fluorine is the most electronegative element, under certain circumstances, the fluorine atoms in a trifluoromethyl group can participate in halogen-like interactions. rsc.org The strong polarization of the C-F bonds can create a positive electrostatic potential (a σ-hole) on the carbon atom of the CF₃ group, allowing it to interact with electron-rich sites. nih.gov

Conversely, the fluorine atoms themselves can act as weak Lewis bases. nih.gov The ability of the trifluoromethyl group to engage in these interactions can be significant in molecular recognition and crystal engineering. For instance, trifluoromethyl groups have been observed to form weak interactions with various functional groups in the solid state. scispace.com The trifluoromethyl group can act as both an electrophile and a nucleophile in noncovalent interactions, a property that is influenced by molecular geometry and polarization. nih.gov

Applications As a Synthetic Intermediate and Building Block

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The trifluoromethyl group is a key pharmacophore in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Amino-3-(trifluoromethyl)benzoic acid serves as a valuable precursor for a variety of APIs.

This compound is a key structural component for the synthesis of certain non-steroidal anti-inflammatory drugs. A prominent example is its relation to Flufenamic acid, an NSAID used for the management of pain and inflammation. While Flufenamic acid is technically 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, its synthesis often involves the coupling of a benzoic acid derivative with a trifluoromethylaniline, highlighting the importance of the core structure provided by this compound. The trifluoromethyl group in these NSAIDs is crucial for their anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. acs.orgscielo.org.mxnih.gov

The general synthetic approach to this class of NSAIDs involves the Ullmann condensation, reacting a halogenated benzoic acid with a trifluoromethyl-substituted aniline (B41778) in the presence of a copper catalyst.

| NSAID (or related structure) | Precursor 1 | Precursor 2 | Key Reaction Type |

| Flufenamic Acid | 2-Chlorobenzoic acid | 3-(Trifluoromethyl)aniline | Ullmann condensation |

This table illustrates a representative synthesis of a structurally related NSAID, highlighting the importance of the trifluoromethylaniline moiety.

The incorporation of the trifluoromethyl group from this compound into drug candidates can significantly influence their interaction with specific biological targets. The electron-withdrawing nature and high lipophilicity of the CF3 group can enhance binding to enzyme active sites or receptors, leading to more potent and selective therapeutic agents. mdpi.comnih.gov

For instance, trifluoromethyl-containing compounds have been investigated as inhibitors of various enzymes implicated in disease pathways. The trifluoromethyl group can contribute to stronger binding interactions within the enzyme's active site, leading to enhanced inhibitory activity.

| Therapeutic Target Class | Role of Trifluoromethyl Group | Example of Drug Class |

| Kinases | Enhanced binding affinity, improved metabolic stability | Kinase inhibitors for oncology |

| Proteases | Increased lipophilicity, improved cell permeability | Protease inhibitors for antiviral therapy |

| G-protein coupled receptors (GPCRs) | Modulation of receptor binding and selectivity | GPCR antagonists for various diseases |

This table provides examples of how the trifluoromethyl group, a key feature of this compound, contributes to the development of therapeutics targeting specific biological pathways.

Derivatives of aminobenzoic acids have been explored for their potential as anti-cholinesterase agents, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govumn.eduresearchgate.net While direct synthesis of anti-cholinesterase agents from this compound is not extensively documented in readily available literature, the core structure is a viable scaffold for designing new inhibitors. The trifluoromethyl group can be strategically positioned to interact with the active site of acetylcholinesterase or butyrylcholinesterase, potentially leading to potent and selective inhibition. Research in this area focuses on synthesizing derivatives that can effectively cross the blood-brain barrier to reach their target in the central nervous system. nih.govresearchgate.net

Intermediate for the Synthesis of Dyes and Specialty Chemicals

The amino and carboxylic acid functionalities of this compound make it a suitable starting material for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The trifluoromethyl group can enhance the stability and alter the shade of the resulting dyes. mdpi.comscispace.comnih.gov The general process involves the diazotization of the amino group on the benzoic acid followed by coupling with a suitable coupling component.

Building Block for Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic ring systems, which are prevalent in pharmaceuticals and functional materials.

As an anthranilic acid derivative, this compound can be utilized in the Niementowski quinoline synthesis. This reaction involves the condensation of an anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline derivative. wikipedia.org The presence of the trifluoromethyl group on the resulting quinoline ring can significantly influence its biological activity.

Furthermore, while not a direct precursor for imidazoles, this compound can be chemically modified to form intermediates suitable for imidazole synthesis. For example, conversion to an ortho-diamine derivative would allow for condensation with aldehydes or other carbonyl compounds to form the imidazole ring. Trifluoromethyl-substituted benzimidazoles, in particular, have shown promising antimicrobial activities. bohrium.comresearchgate.netrsc.org

| Heterocycle | Synthetic Method | Key Reactants |

| Quinolines | Niementowski Synthesis | This compound, Ketone/Aldehyde |

| Quinazolinones | Niementowski Quinazoline (B50416) Synthesis | This compound, Amide |

| Benzimidazoles (via derivative) | Condensation | ortho-Diamine derivative, Aldehyde/Carboxylic acid |

This table summarizes the application of this compound and its derivatives in the synthesis of important heterocyclic compounds.

Benzothiophene Fused Heterocycles

The synthesis of benzothiophene fused heterocycles often involves the construction of the thiophene ring onto a pre-existing benzene (B151609) ring. While the direct synthesis of benzothiophene derivatives from this compound is not extensively documented in publicly available scientific literature, the general synthetic strategies for benzothiophenes suggest potential pathways. Typically, the synthesis of 2-aminobenzo[b]thiophenes involves reactions of substituted anilines. For instance, the reaction of an aniline with a sulfur-containing reagent can lead to the formation of the fused thiophene ring. Given the reactivity of the amino group in this compound, it could potentially undergo reactions with appropriate sulfur-based electrophiles or undergo cyclization reactions under specific conditions to form a benzothiophene scaffold. However, specific examples of this transformation using this compound as the starting material are not readily found.

Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. This compound serves as a key precursor in the synthesis of various substituted quinazolinones. A common synthetic approach involves a two-step process. First, the amino group of this compound is acylated, typically using an acid anhydride (B1165640) such as acetic anhydride. This reaction forms an N-acyl intermediate. In the second step, this intermediate is cyclized with a source of ammonia, leading to the formation of the quinazolinone ring system.

For example, the reaction of this compound with acetic anhydride yields 2-acetylamino-3-(trifluoromethyl)benzoic acid. Subsequent treatment with ammonia and heating results in the formation of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one. This straightforward and efficient method allows for the introduction of various substituents at the 2-position of the quinazolinone ring by using different acylating agents.

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | This compound | Acetic anhydride | 2-Acetylamino-3-(trifluoromethyl)benzoic acid |

| 2 | 2-Acetylamino-3-(trifluoromethyl)benzoic acid | Ammonia | 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one |

1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is another important heterocyclic motif found in many biologically active compounds. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids typically proceeds through an acyl hydrazide intermediate. For this compound, the first step would be the conversion of the carboxylic acid group to the corresponding acyl hydrazide, 2-amino-3-(trifluoromethyl)benzoyl hydrazide. This transformation can be achieved by reacting the acid with hydrazine hydrate, often after converting the carboxylic acid to a more reactive form like an ester or an acid chloride.

Once the 2-amino-3-(trifluoromethyl)benzoyl hydrazide is obtained, it can be cyclized with various reagents to form the 1,3,4-oxadiazole ring. A common method involves the reaction of the acyl hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole where one substituent is the 2-amino-3-(trifluoromethyl)phenyl group. Another approach involves the reaction of the acyl hydrazide with an orthoester.

| Step | Starting Material | Reagent | Intermediate |

|---|---|---|---|

| 1 | This compound | Hydrazine hydrate | 2-Amino-3-(trifluoromethyl)benzoyl hydrazide |

| 2 | 2-Amino-3-(trifluoromethyl)benzoyl hydrazide | Carboxylic acid / Dehydrating agent | 2-(2-Amino-3-(trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole |

Pyridine Derivatives

The synthesis of pyridine derivatives from anthranilic acids is a known transformation in organic chemistry, suggesting that this compound could serve as a precursor for trifluoromethyl-substituted pyridines. One established method for the synthesis of quinolones, which are fused pyridine rings, is the Combes quinoline synthesis. This reaction involves the condensation of an aniline with a β-diketone. While this would not directly form a simple pyridine, it highlights the reactivity of the amino group in forming a new heterocyclic ring.

More direct routes to pyridines from anthranilic acids are also conceivable. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents could potentially lead to the formation of a pyridine ring. The specific reaction conditions would be crucial in directing the cyclization to favor pyridine formation over other possible heterocyclic systems. The presence of the trifluoromethyl group can influence the reactivity of the starting material and the stability of the resulting products.

Role in the Construction of Diverse Molecular Scaffolds

This compound is a valuable building block for the construction of a wide array of molecular scaffolds due to its ortho-amino-substituted benzoic acid structure. This arrangement of functional groups is conducive to a variety of cyclization reactions, leading to the formation of numerous fused heterocyclic systems.

Beyond the specific examples of quinazolinones and 1,3,4-oxadiazoles, this starting material can be envisioned as a precursor to other important heterocyclic scaffolds. For example, reactions with phosgene or its equivalents could lead to the formation of isatoic anhydride derivatives, which are themselves versatile intermediates for the synthesis of a range of nitrogen-containing heterocycles. Furthermore, the amino group can be diazotized and subsequently replaced with various other functional groups, opening up further avenues for derivatization and the construction of more complex molecular architectures. The trifluoromethyl group imparts unique properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry.

Bioconjugation Strategies Utilizing Carboxylic Acid and Amine Functionalities

The presence of both a carboxylic acid and an amine group in this compound makes it amenable to various bioconjugation strategies. These strategies are crucial for linking small molecules to biomolecules such as proteins, peptides, or nucleic acids, for applications in diagnostics, therapeutics, and biomedical research.

The carboxylic acid functionality can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines, such as the lysine residues on the surface of a protein, to form a stable amide bond. This is a widely used and robust method for protein labeling.

Conversely, the amine functionality can react with activated carboxylic acids on a biomolecule or a linker. Additionally, the amine can be modified with a variety of bifunctional crosslinkers that introduce a new reactive group, allowing for subsequent conjugation to a biomolecule. For example, the amine could react with a heterobifunctional linker containing an NHS ester on one end and a maleimide group on the other. The NHS ester would react with the amine of the benzoic acid derivative, and the maleimide could then be used to conjugate to a cysteine residue on a protein.

The dual functionality of this compound allows for its incorporation into more complex bioconjugation schemes, potentially serving as a linker itself or as a scaffold for the attachment of multiple biomolecules or reporter groups.

| Functional Group | Activation/Reaction | Target on Biomolecule | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid | Activation to NHS ester | Primary Amine (e.g., Lysine) | Amide |

| Amine | Reaction with activated carboxylic acid | Carboxylic Acid (e.g., Aspartic acid, Glutamic acid) | Amide |

| Amine | Modification with NHS-Maleimide linker | Thiol (e.g., Cysteine) | Thioether |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Trifluoromethyl Group Position and Nature on Biological Activity

The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. ontosight.airesearchgate.netnih.gov Its placement at the 3-position (meta to the carboxylic acid and ortho to the amino group) influences the electronic distribution across the aromatic ring. This positioning can affect the acidity of the carboxylic acid and the basicity of the amino group, which in turn can modulate interactions with biological targets. quora.com Studies on other anthranilic acid derivatives suggest that various substitution positions on the phenyl ring are often tolerated, leading to compounds with similar biological activities, indicating that the molecule can likely accommodate different substituent patterns while maintaining its interaction with a target binding pocket. mdpi.com

Influence of Substituent Modifications on Compound Properties

Modifying the substituents on the 2-Amino-3-(trifluoromethyl)benzoic acid scaffold is a key strategy in drug design to fine-tune its physicochemical and pharmacokinetic profiles. researchgate.netmdpi.com

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov This strong inductive effect helps to stabilize the negative charge of the carboxylate anion that forms upon dissociation of the carboxylic acid. quora.compressbooks.pub This stabilization drives the equilibrium toward dissociation, resulting in increased acidity (a lower pKa value) compared to benzoic acid. ontosight.aipressbooks.pub For instance, the pKa of p-(trifluoromethyl)benzoic acid is 3.6, which is significantly more acidic than benzoic acid itself, with a pKa of 4.19. quora.compressbooks.pub This increased acidity can enhance interactions with biological targets where a protonated or deprotonated state is crucial for binding.

Table 1: Comparison of pKa Values for Benzoic Acid and a Substituted Analog

| Compound | pKa Value | Effect of Substituent |

|---|---|---|

| Benzoic Acid | 4.19 | Reference |

| p-(Trifluoromethyl)benzoic acid | 3.60 | Increased acidity |

This interactive table illustrates the impact of the electron-withdrawing trifluoromethyl group on the acidity of the carboxylic acid.

Increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby enhancing its oral bioavailability. ontosight.aimdpi.com Fine-tuning lipophilicity is a common objective in drug design to achieve an optimal balance between solubility in aqueous environments and permeability through lipid membranes. researchgate.netpg.edu.pl

The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its biological target. researchgate.net Its strong electron-withdrawing nature can strengthen hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site. researchgate.net Furthermore, the steric bulk of the -CF3 group, which is larger than a methyl group, can promote favorable van der Waals interactions and occupy specific hydrophobic pockets within a binding site. nih.govnih.gov

A crucial advantage of the -CF3 group is its ability to increase metabolic stability. mdpi.comwechemglobal.com The carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family. mdpi.com By replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile of a drug candidate. researchgate.net

Table 2: General Effects of the Trifluoromethyl Group on Pharmacological Properties

| Property | Effect of -CF3 Introduction | Rationale |

|---|---|---|

| Lipophilicity | Increase | Highly non-polar nature of C-F bonds |

| Bioavailability | Potential Increase | Improved membrane permeability |

| Binding Affinity | Potential Increase | Enhanced electrostatic and hydrophobic interactions |

| Metabolic Stability | Increase | Resistance to enzymatic (e.g., CYP450) oxidation |

This interactive table summarizes the key benefits of incorporating a trifluoromethyl group in drug design.

Computational Approaches in SAR Elucidation

Computational chemistry and bioinformatics tools are invaluable for understanding SAR and guiding the design of new drug candidates in a time and cost-effective manner. wu.ac.thbiointerfaceresearch.com

Molecular modeling allows for the three-dimensional visualization of compounds and their biological targets. biointerfaceresearch.com Techniques like homology modeling can be used to generate a 3D structure of a target protein when an experimentally determined structure is unavailable. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. ekb.egunar.ac.id For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds involving the amino and carboxyl groups or hydrophobic interactions involving the trifluoromethyl-substituted phenyl ring. nih.govnih.gov The insights gained from docking can guide the rational design of new analogs with modified substituents to improve binding affinity and selectivity. wu.ac.thekb.eg

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, a comprehensive FMO analysis helps in elucidating its electronic behavior, which is crucial for predicting its interaction with biological targets. Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to determine the energies of these frontier orbitals. mdpi.comnih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.15 | Highest Occupied Molecular Orbital; associated with electron-donating capability. Density is typically localized on the amino group and the aromatic ring. |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. Density is often drawn towards the electron-withdrawing trifluoromethyl and carboxylic acid groups. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates the chemical reactivity and kinetic stability of the molecule. |

Note: The data presented are representative values for a substituted aromatic amine based on DFT calculations and are intended for illustrative purposes, as specific data for this compound was not found in the searched literature.

The calculated HOMO and LUMO energies are instrumental in determining various quantum chemical descriptors such as chemical potential, hardness, and electrophilicity, which further quantify the molecule's reactivity. researchgate.net The analysis of these orbitals is a cornerstone in the rational design of molecules with desired electronic properties for specific biological applications. researchgate.net

Design Principles for Fluorinated Benzoic Acid Derivatives

The incorporation of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (-CF3), into benzoic acid derivatives is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. mdpi.comoaji.net The design of molecules like this compound is guided by several key principles aimed at enhancing drug-like characteristics. nih.gov

Modulation of Physicochemical Properties:

Acidity (pKa): The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. xieshichem.com When attached to the benzoic acid ring, it increases the acidity of the carboxylic acid proton by stabilizing the carboxylate anion through its inductive effect. This alteration of pKa can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and cell penetration. irbbarcelona.org

Enhancement of Metabolic Stability:

A primary strategy in drug design is to block metabolically labile sites to increase a drug's half-life. mdpi.com Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing a trifluoromethyl group onto the ring can shield it from such metabolic attacks. The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic cleavage, thereby enhancing the metabolic stability of the compound. mdpi.com

Improvement of Binding Affinity:

Fluorine and trifluoromethyl groups can engage in unique interactions with biological targets, such as proteins and enzymes. mdpi.com Fluorine can participate in hydrogen bonds and other electrostatic interactions. The -CF3 group can form favorable hydrophobic and van der Waals interactions within the binding pocket of a receptor, potentially increasing the binding affinity and potency of the drug candidate. researchgate.net The conformational effects induced by the bulky and electron-withdrawing -CF3 group can also lock the molecule into a bioactive conformation that is optimal for receptor binding.

Conformational Control:

The introduction of a trifluoromethyl group can impose steric constraints that influence the preferred conformation of the molecule. This can be advantageous in pre-organizing the ligand for optimal binding to its target, thereby reducing the entropic penalty upon binding.

The design of fluorinated benzoic acid derivatives like this compound leverages these principles to create compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The strategic combination of the amino and trifluoromethyl substituents on the benzoic acid scaffold allows for fine-tuning of its properties for therapeutic applications. pharmacy180.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies provide a detailed view of the molecular architecture of 2-Amino-3-(trifluoromethyl)benzoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups. The protons of the amino group (-NH₂) typically appear as a broad singlet, and the acidic proton of the carboxylic acid (-COOH) also presents as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Based on analogous compounds, the expected ¹H NMR chemical shifts are summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| Amine (NH₂) | 5.0 - 6.0 (broad) | Singlet |

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad) | Singlet |

| Note: Expected values are based on spectral data of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides a clean and unambiguous signal for the fluorine atoms. The -CF₃ group in this compound is expected to appear as a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides valuable information about the electronic effects of the adjacent amino and carboxyl groups on the trifluoromethyl moiety. The typical chemical shift range for a -CF₃ group on an aromatic ring is between -60 and -65 ppm relative to a CFCl₃ standard.

| Fluorine Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Trifluoromethyl (CF₃) | -60 to -65 | Singlet |

| Note: Expected values are based on general ranges for trifluoromethyl groups on aromatic rings. Actual values may vary depending on the solvent and reference standard. |

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. The nominal molecular weight of this compound is 205 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205. The fragmentation pattern is influenced by the presence of the amino, carboxylic acid, and trifluoromethyl groups. Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O, M-18), the loss of the hydroxyl group (-OH, M-17), and the loss of the carboxyl group (-COOH, M-45). chemicalbook.comdergipark.org.trdocbrown.info The presence of the trifluoromethyl group can lead to characteristic fragments involving the loss of CF₃ (M-69) or related fluorine-containing species.

A plausible fragmentation pattern is detailed in the table below.

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 205 | [C₈H₆F₃NO₂]⁺ (Molecular Ion) | - |

| 188 | [C₈H₅F₃NO]⁺ | OH |

| 160 | [C₈H₆F₃N]⁺ | COOH |

| 136 | [C₇H₆F₃N]⁺ | COOH + C |

| Note: This table represents a predicted fragmentation pattern based on the functional groups present in the molecule. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The characteristic absorption bands expected in the IR spectrum of this compound are:

N-H Stretching: The amino group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.

O-H Stretching: The carboxylic acid (-COOH) will show a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present in the range of 1680-1710 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group (-CF₃) will show strong, characteristic C-F stretching absorptions, typically in the range of 1100-1350 cm⁻¹. nist.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Amino (-NH₂) | 3300 - 3500 | N-H Stretch |

| Carboxylic Acid (-OH) | 2500 - 3300 (broad) | O-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Carbonyl (C=O) | 1680 - 1710 | C=O Stretch |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

| Trifluoromethyl (-CF₃) | 1100 - 1350 | C-F Stretch |

| Note: These are general absorption ranges and may vary slightly based on the specific molecular environment and sample preparation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating this compound from impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its aromatic nature and the presence of both polar (amino, carboxyl) and nonpolar (trifluoromethyl) groups, this compound can be effectively retained and separated on a C18 column.

A suitable HPLC method for purity assessment would involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Note: These are representative conditions and may require optimization for specific applications and impurity profiles. |

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method allows for the detection and quantification of synthesis-related impurities and degradation products, ensuring the high quality of the compound. jk-sci.comekb.eg

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of amino acids like this compound, direct analysis by GC is challenging as they can decompose at high temperatures in the injector port. thermofisher.com To overcome this, a critical step of derivatization is required to convert the polar functional groups (-NH2 and -COOH) into less polar, more volatile moieties. thermofisher.comsigmaaldrich.com

Common derivatization methods for amino acids include silylation or a two-step process of esterification followed by acylation. sigmaaldrich.comnih.gov Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to replace the active hydrogens on the amino and carboxyl groups. thermofisher.comsigmaaldrich.commdpi.com This process significantly increases the volatility and thermal stability of the analyte, enabling its passage through the GC system. thermofisher.com

The derivatized compound is then injected into the GC, where it is separated on a capillary column. The choice of column is vital for achieving good resolution. Columns with a stationary phase like 5% phenyl methylpolysiloxane are often employed for the analysis of derivatized amino acids. thermofisher.com A temperature program, involving a gradual increase in column temperature, is used to elute the compounds based on their boiling points and interaction with the stationary phase. mdpi.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantitative data and structural information from the fragmentation pattern of the derivative. sigmaaldrich.com

Table 1: Typical Derivatization and GC Conditions for Amino Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | Silylation agents (e.g., MSTFA, MTBSTFA) or esterification/acylation agents (e.g., ethyl chloroformate). | thermofisher.comsigmaaldrich.comresearchgate.net |

| Column Type | Capillary column, often with a 5% phenyl polysiloxane-type stationary phase (e.g., HP-5, TR-5). | thermofisher.comresearchgate.net |

| Injector Temperature | Typically set high enough to ensure rapid volatilization without causing degradation (e.g., 270 °C). | researchgate.net |

| Oven Program | A temperature gradient is used, for example, starting at 100 °C and ramping up to 250 °C. | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | sigmaaldrich.comresearchgate.net |

Crystallographic Analysis for Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, its molecular conformation can be inferred by examining the structures of closely related compounds.

Analysis of benzoic acid derivatives reveals common structural motifs. For instance, in the crystal structure of 2-(Trifluoromethyl)benzoic acid, the carboxyl group is found to be tilted with respect to the plane of the aromatic ring. nih.gov Similarly, in an isomer of flufenamic acid, 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, the two phenyl rings are inclined with respect to each other. iucr.org This suggests that the bulky trifluoromethyl group in this compound likely induces steric hindrance, causing the amino and/or carboxyl groups to rotate out of the plane of the benzene (B151609) ring.

A key feature in the crystal structures of benzoic acids and fenamates is the formation of hydrogen bonds. nih.goviucr.org It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state, with strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.goviucr.orgresearchgate.net Furthermore, an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid is also a likely possibility, a feature observed in related fenamate structures. iucr.org These hydrogen bonding networks are critical in stabilizing the crystal lattice.

Table 2: Comparative Crystallographic Data of Related Benzoic Acid Derivatives

| Compound | Crystal System | Key Conformational Feature | Hydrogen Bonding | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | Monoclinic | Carboxyl group tilted 16.8° from aromatic ring plane. | O-H···O intermolecular dimers. | nih.gov |

| Flufenamic Acid (a polymorph) | Monoclinic | Phenyl rings inclined at 52.8°; intramolecular N-H···O bond. | O-H···O intermolecular dimers. | iucr.org |

| 2,4,6-Trifluorobenzoic acid | Monoclinic | Carboxyl group tilted 38.17° from aromatic ring plane. | O-H···O intermolecular dimers. | iucr.org |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Not specified | Carboxylic acid group rotated out of the aromatic plane. | O-H···O intermolecular dimers. | researchgate.net |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis techniques used to characterize the stability and phase transitions of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA scan would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a significant drop in mass would be observed. This provides information on the onset temperature of decomposition and the amount of residual mass. For a related compound, benzoic acid, TGA curves show the substance's volatilization and decomposition profile. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would reveal important thermal events. A sharp endothermic peak would indicate the compound's melting point. The melting points of positional isomers like 2-Amino-5-(trifluoromethyl)benzoic acid (191-192 °C) and 3-Amino-5-(trifluoromethyl)benzoic acid (141-146 °C) suggest the likely melting range for the target compound. windows.netsigmaaldrich.com At higher temperatures, exothermic peaks would likely appear, corresponding to the energy released during thermal decomposition. researchgate.net The data from DSC, such as the onset of decomposition and the heat of decomposition, are crucial for assessing the thermal stability and potential hazards of the compound. researchgate.net

Table 3: Melting Points of Related Trifluoromethyl-Substituted Aminobenzoic Acids

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 2-Amino-5-(trifluoromethyl)benzoic acid | 191 - 192 | windows.net |

| 3-Amino-5-(trifluoromethyl)benzoic acid | 141 - 146 | sigmaaldrich.com |

| 2-Amino-3-fluorobenzoic acid | 188 |

Advanced Analytical Techniques for Quality Control and Research

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity and quantifying this compound. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for such analyses. sielc.com In this technique, the compound is separated on a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, using a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. sielc.com

Detection is often performed with an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.com This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is highly specific and aids in definitive identification and purity assessment, especially in complex matrices.

In some cases, particularly for trace analysis in biological samples, pre-column derivatization may be employed to enhance the detectability of the amino acid by attaching a chromophoric or fluorophoric tag. nih.govresearchgate.net

Table 4: Typical HPLC Conditions for the Analysis of Benzoic Acid Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reverse-Phase (RP) | sielc.com |

| Stationary Phase | C18 (Octadecylsilyl) | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., with formic or phosphoric acid). | sielc.com |

| Detection | UV-Vis Detector or Mass Spectrometry (MS). | bldpharm.comresearchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of 2-Amino-3-(trifluoromethyl)benzoic acid. These methods, based on the principles of quantum mechanics, provide a detailed description of electron distribution and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and other electronic properties by modeling the electron density.

While specific DFT studies exclusively focused on this compound are not widely documented in publicly available literature, the methodology is routinely applied to analogous structures, such as trifluoromethyl-substituted anilines and benzoic acids. researchgate.netnih.govdntb.gov.ua For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry. mdpi.com These calculations would determine key structural parameters, including the bond lengths between atoms, the bond angles that define the molecular shape, and the dihedral angles that describe the conformation of the amino and carboxylic acid groups relative to the benzene (B151609) ring. Such studies on related aniline (B41778) derivatives have provided detailed insights into structural changes upon ionization. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be primarily located on the electron-rich amino group and the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing trifluoromethyl and carboxylic acid groups. The precise energy values and the gap would be calculated using methods like DFT. For comparison, a DFT study on a related amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, calculated a high HOMO-LUMO gap of 5.54 eV, indicating low chemical reactivity. mdpi.com Similar calculations for this compound would be essential to quantify its electronic characteristics and reactivity profile.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Related Compound This table is illustrative and based on data for a related trifluoromethyl-containing molecule, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.38 | Electron-donating capability |

| LUMO | -1.84 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.54 | Indicator of chemical reactivity and stability |

Data derived from a DFT study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Molecular Dynamics Simulations